1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a trimethoxyphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 3-amino-1-phenyl-1H-pyrazole with an appropriate isoquinoline derivative under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities. It has shown promise in inhibiting certain enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The trimethoxyphenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline derivative with similar biological activities but different structural features.
1H-Pyrazolo[5,1-a]isoquinoline: A related compound with a different fusion pattern of the pyrazole and isoquinoline rings.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline: Shares the pyrazole and quinoline moieties but differs in the substitution pattern.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group. This structural feature enhances its biological activity and selectivity towards certain molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
645417-78-3 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-5-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C20H19N3O3/c1-11-17-19(23-22-11)14-8-6-5-7-13(14)18(21-17)12-9-15(24-2)20(26-4)16(10-12)25-3/h5-10H,1-4H3,(H,22,23) |
InChI Key |
GYEZELDQVAJQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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